molecular formula C15H24N2O5 B12329162 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B12329162
M. Wt: 312.36 g/mol
InChI Key: DEPZCAABWGAVSR-SNVBAGLBSA-N
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Description

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this involves the use of tert-butoxycarbonyl chloride (BocCl) generated in situ from tert-butyl alcohol, COCl₂, and pyridine at -74°C . This method is suitable for large-scale preparations of Boc-amino acids.

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This process is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.

    Reduction: Reduction reactions can occur at the oxazole ring.

    Substitution: The Boc group can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and phosphonium ionic liquids for high-temperature deprotection of the Boc group .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further synthetic transformations.

Scientific Research Applications

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid exerts its effects involves the protection of the amino group. The Boc group is introduced into the molecule to prevent reactions at the amino group during subsequent synthetic steps. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl chloride (BocCl):

    tert-Butyl hydroperoxide: Utilized in oxidation reactions.

    Phosphonium ionic liquids: Employed for high-temperature deprotection of the Boc group.

Uniqueness

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with an oxazole ring. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m1/s1

InChI Key

DEPZCAABWGAVSR-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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